![molecular formula C6H7N5O B1385249 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 887405-49-4](/img/structure/B1385249.png)
5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Vue d'ensemble
Description
5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Analyse Biochimique
Biochemical Properties
5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis and function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA. This modulation can result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis (programmed cell death) . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active site of enzymes, this compound can prevent the enzymes from catalyzing their respective reactions. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can interact with DNA and RNA, potentially causing changes in gene expression by affecting the transcription and translation processes . These interactions can lead to a cascade of molecular events that ultimately influence cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that it can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and enzyme activity, which can alter the compound’s effects . These temporal effects are essential considerations for its use in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . These threshold effects highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and can bind to various proteins within the cell . These interactions can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . These localizations can affect its interactions with other biomolecules and its overall function within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the reaction of 3-amino-1,2,4-triazole with various aldehydes under specific conditions. One common method includes the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles . This reaction is carried out under mild conditions, often using catalysts such as Schiff base zinc complexes supported on magnetite nanoparticles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysts, such as those supported on magnetic surfaces, allows for easy recovery and reuse of the catalyst, making the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as NaOCl or MnO2.
Reduction: Reduction reactions can be carried out using common reducing agents like NaBH4.
Substitution: It can undergo nucleophilic substitution reactions with active methylene nitriles and their ylidene derivatives.
Common Reagents and Conditions
Oxidation: NaOCl, MnO2, PIFA (PhI(OCOCF3)2), I2/KI.
Reduction: NaBH4, LiAlH4.
Substitution: Active methylene nitriles, ylidene derivatives.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different pharmacological activities .
Applications De Recherche Scientifique
5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-tubercular agent.
Medicine: Explored for its role as a CB2 cannabinoid agonist and adenosine antagonist.
Industry: Utilized in the development of light-emitting materials for OLED devices.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a CB2 cannabinoid agonist, modulating the endocannabinoid system . Additionally, it may function as an adenosine antagonist, affecting various physiological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-amine-1,2,4-triazolo[1,5-a]pyrimidine
- 4-({5-[(4-aminocyclohexyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)benzenesulfonamide
Uniqueness
5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific aminomethyl substitution, which imparts distinct pharmacological properties and reactivity compared to other triazolopyrimidine derivatives .
Propriétés
IUPAC Name |
5-(aminomethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c7-2-4-1-5(12)11-6(10-4)8-3-9-11/h1,3H,2,7H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBVJDHZCGBZGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N=CNN2C1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



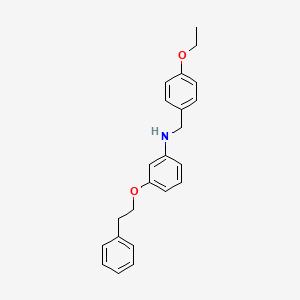
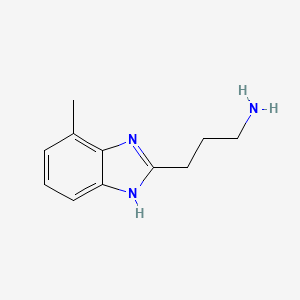
![3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide](/img/structure/B1385174.png)
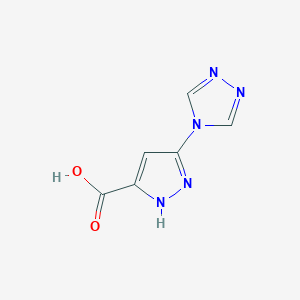
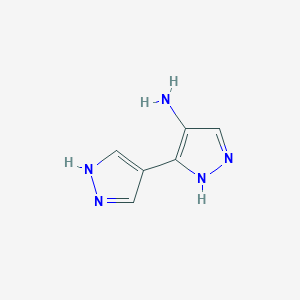
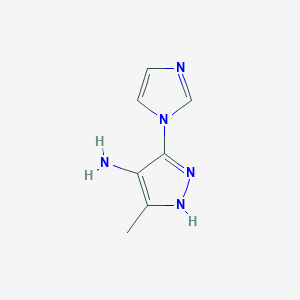

![3,4-Dichloro-N-[2-(4-chlorophenoxy)ethyl]aniline](/img/structure/B1385181.png)

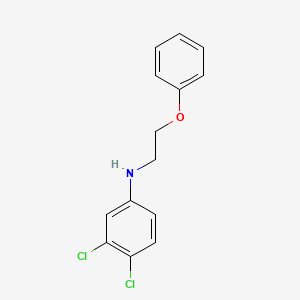
![N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385184.png)
![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)
![3-{[2-(Diethylamino)ethyl]amino}propanamide](/img/structure/B1385188.png)
